molecular formula C14H13BrN2O2 B1224539 2-(2-bromophenoxy)-N-(2-pyridinylmethyl)acetamide

2-(2-bromophenoxy)-N-(2-pyridinylmethyl)acetamide

Cat. No.: B1224539
M. Wt: 321.17 g/mol
InChI Key: YDKUWFATQAYMQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromophenoxy)-N-(2-pyridinylmethyl)acetamide is an aromatic ether.

Scientific Research Applications

Synthesis and Antimicrobial Profile

A study explored the synthesis of derivatives related to 2-(2-bromophenoxy)-N-(2-pyridinylmethyl)acetamide and their antimicrobial properties. These compounds demonstrated significant antibacterial and antifungal activities, showcasing their potential in developing new antimicrobial agents (Fuloria et al., 2014).

Anticytomegalovirus Activity

Another research focused on new acetamide derivatives containing a similar structure, investigating their antiviral properties against human cytomegalovirus. A specific compound with a dodecane-1,12-diyl linker exhibited powerful inhibitory activity against the virus in vitro (Paramonova et al., 2020).

Antiproliferative Activity

Research on pyridine linked thiazole derivatives, connected through a phenoxy-acetamide spacer similar to this compound, revealed promising anticancer activity. These compounds, particularly pyridine-thiazole compounds, showed significant activity against various cancer cell lines (Alqahtani & Bayazeed, 2020).

Chemoselective Acetylation in Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, a derivative, is an intermediate in the synthesis of antimalarial drugs. A study explored the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using various catalysts and acyl donors, contributing to more efficient drug synthesis processes (Magadum & Yadav, 2018).

Pharmaceutical Synthesis and Characterization

The synthesis and structural characterization of N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, a structurally related compound, was extensively studied. This research included spectroscopic analysis and X-ray diffraction studies, contributing to the development of tailored pharmaceutical compounds (Chandana et al., 2021).

Properties

Molecular Formula

C14H13BrN2O2

Molecular Weight

321.17 g/mol

IUPAC Name

2-(2-bromophenoxy)-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C14H13BrN2O2/c15-12-6-1-2-7-13(12)19-10-14(18)17-9-11-5-3-4-8-16-11/h1-8H,9-10H2,(H,17,18)

InChI Key

YDKUWFATQAYMQH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)OCC(=O)NCC2=CC=CC=N2)Br

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC2=CC=CC=N2)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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